4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
Description
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic hybrid molecule combining a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group and a 1-phenyl-1,2,3-triazole-5-amine moiety.
Properties
IUPAC Name |
5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11-7-5-6-10-13(11)16-19-17(24-21-16)14-15(18)23(22-20-14)12-8-3-2-4-9-12/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKLESUGXAFDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multiple steps. One common method includes the formation of the oxadiazole ring followed by the construction of the triazole ring. The process often starts with the reaction of 2-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate. This intermediate then undergoes cyclization with acyl chloride to form the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with phenyl azide under copper-catalyzed conditions to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development due to its bioactive properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS: 892777-63-8)
- Key Differences : Replaces the 2-methylphenyl group with a 4-chlorophenyl on the oxadiazole and introduces a 2,5-dimethoxyphenyl on the triazole.
- Implications : The electron-withdrawing chlorine and methoxy groups may enhance π-π stacking interactions with biological targets compared to the methyl group in the target compound .
1-(4-Bromo-2-fluorophenyl)-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (ChemDiv ID: E595-0076)
Analogues with Alternative Heterocyclic Cores
- 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine Key Differences: Substitutes the oxadiazole ring with a benzimidazole.
- 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine Key Differences: Replaces oxadiazole with thiadiazole and lacks the triazole moiety.
Pharmacologically Active Analogues
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline Derivatives Key Differences: Features an aniline group linked to oxadiazole. Synthesis: Synthesized via EDC/HOBt coupling with yields up to 72%, highlighting efficient methodologies applicable to the target compound’s synthesis .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogues
*Calculated using average atomic masses.
Discussion of Key Findings
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) on aromatic rings enhance binding to enzymes like Mycobacterium tuberculosis proteases, while electron-donating groups (e.g., OCH₃) improve solubility .
- Synthetic Efficiency : One-step syntheses for triazole-oxadiazole hybrids (e.g., via Cu-catalyzed azide-alkyne cycloaddition) are well-established, suggesting feasible routes for the target compound .
- Biological Relevance : The triazole-amine moiety is critical for hydrogen bonding in active sites, as seen in SARS-CoV-2 main protease inhibitors .
Biological Activity
The compound 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.36 g/mol. The structure incorporates both oxadiazole and triazole moieties, which are known for their pharmacological significance.
Anticancer Activity
Research has indicated that derivatives of oxadiazole and triazole exhibit notable anticancer properties. For instance, compounds structurally related to the target molecule have shown cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds similar to 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine have demonstrated IC50 values in the micromolar range, indicating significant antiproliferative effects. In some studies, these compounds were reported to induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like p53 and caspase activation .
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can trigger apoptosis in cancer cells in a dose-dependent manner.
- Inhibition of Key Enzymes : Some derivatives selectively inhibit enzymes such as histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival .
- Cell Cycle Arrest : Certain studies have indicated that these compounds can cause cell cycle arrest at specific phases, further contributing to their anticancer efficacy .
Comparative Biological Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-triazol-5-amine | MCF-7 | 15.63 | Apoptosis induction |
| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |
| Tamoxifen | MCF-7 | 10.38 | Estrogen receptor modulation |
| Other Oxadiazole Derivatives | Various | <20 | HDAC inhibition |
Study 1: Synthesis and Evaluation
A study conducted on various oxadiazole derivatives reported that modifications on the phenyl ring significantly influenced biological activity. The presence of electron-donating or withdrawing groups altered the potency against cancer cell lines . The specific compound under review was synthesized and evaluated for its anticancer properties against MCF-7 cells.
Study 2: In Vivo Studies
In vivo studies using mouse models demonstrated that certain oxadiazole derivatives significantly reduced tumor size when administered at specific doses. The study highlighted the potential for clinical applications in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine?
- Methodology : The compound’s synthesis typically involves multi-step heterocyclic coupling. For example, oxadiazole rings are formed via cyclization of acylthiosemicarbazides under acidic conditions (e.g., POCl₃), while triazole rings are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Microwave-assisted synthesis may enhance yield and reduce reaction time, as demonstrated for analogous triazole-oxadiazole hybrids .
- Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to minimize byproducts. Monitor intermediates via TLC or HPLC.
Q. How is the structural identity of this compound validated in academic research?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT, 2D-COSY/HMBC) to confirm regiochemistry and substituent positions.
- Mass spectrometry (HRMS or ESI-MS) for molecular ion verification.
- X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangements, as applied to similar triazole derivatives .
- Data Interpretation : Compare spectral data with computed values (e.g., using ChemDraw or Gaussian).
Q. What preliminary biological assays are recommended for screening its pharmacological potential?
- Methodology : Conduct in vitro assays:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Antioxidant screening : DPPH/ABTS radical scavenging assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Controls : Include reference compounds (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity).
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis and activity of this compound?
- Methodology :
- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps .
- Docking studies : Screen against target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite. Compare binding poses with co-crystallized ligands .
- Validation : Correlate docking scores (e.g., binding energy) with experimental IC₅₀ values.
Q. How to resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in antimicrobial efficacy may arise from:
- Strain variability : Test across multiple clinically isolated strains.
- Solubility limitations : Use DMSO/PBS with ≤1% v/v to avoid false negatives.
- Assay protocols : Standardize inoculum size and incubation time .
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.
Q. What strategies are effective for improving the compound’s bioavailability?
- Methodology :
- Lipophilicity optimization : Introduce polar groups (e.g., -OH, -NH₂) or employ prodrug approaches.
- Nanocarrier systems : Encapsulate in PLGA nanoparticles or liposomes to enhance solubility and target specificity.
- Analytical Tools : Measure logP (octanol-water partition coefficient) and simulate ADMET profiles using SwissADME .
Q. How to design experiments for studying its mechanism of action in cancer cells?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
